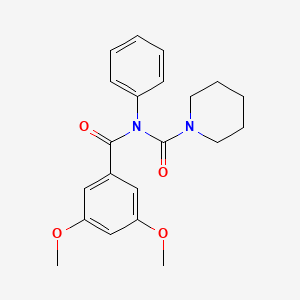![molecular formula C25H26N4O4S2 B3002621 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-24-2](/img/structure/B3002621.png)
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a component of the compound, commonly involves the cyclization of carbamate/urea/thiourea, isocyanate, and reductive cyclization of azidoamide .Molecular Structure Analysis
The molecular formula of the compound is C23H20N2O5S . The compound has a molecular weight of 436.5 g/mol . The IUPAC name of the compound is 2-[[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]benzoic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass of the compound is 436.10929292 g/mol . The topological polar surface area of the compound is 112 Ų .科学的研究の応用
Cancer Research: Inhibitor of Aldo-Keto Reductase AKR1C3
This compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, which is a target of interest in both breast and prostate cancer. It shows promise due to its low nanomolar potency and significant selectivity, which could lead to targeted cancer therapies with fewer side effects .
Antifungal Applications
Research indicates that derivatives of this compound have shown significant inhibition rates against various fungal strains, suggesting potential use in antifungal treatments or agricultural fungicides .
Computational Modeling Studies
The compound has been used in computational modeling studies to understand the binding preferences and inhibitory mechanisms of similar compounds on enzymes like AKR1C3 over AKR1C2. This can help in designing more effective inhibitors based on the structure-activity relationship (SAR) studies .
Plant Disease Management
Derivatives of this scaffold have been synthesized and tested for their antioomycete activity against plant pathogens, indicating potential applications in agriculture for managing plant diseases .
Chemical Synthesis
The compound’s derivatives have been used as catalysts in chemical reactions, showcasing their utility in facilitating various synthetic processes .
Structural Determination Studies
The compound has been involved in structural determination studies to understand molecular interactions and crystal structures, which is fundamental in drug design and development .
X-Mol MDPI Wiley Online Library Royal Society of Chemistry Royal Society of Chemistry Springer Link
作用機序
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of the target . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction inhibits the activity of PPARδ, leading to changes in the downstream effects .
Biochemical Pathways
The inhibition of PPARδ affects various biochemical pathways. PPARδ is involved in the regulation of fatty acid metabolism, glucose homeostasis, cell proliferation, and inflammation. Therefore, the inhibition of PPARδ by this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of pparδ metabolism of a known substrate . The positioning of the carboxylate group in the compound is critical for its activity, although it can be substituted by acid isosteres and amides . Small substituents on the dihydroisoquinoline have been shown to improve potency .
Result of Action
The result of the compound’s action is the inhibition of PPARδ activity. This leads to changes in the regulation of cellular differentiation, development, metabolism, and tumorigenesis . The exact molecular and cellular effects would depend on the specific context, including the type of cells and the presence of other signaling molecules .
特性
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S2/c1-28-12-11-20-21(15-28)34-25(22(20)23(26)30)27-24(31)17-6-8-19(9-7-17)35(32,33)29-13-10-16-4-2-3-5-18(16)14-29/h2-9H,10-15H2,1H3,(H2,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCRFCWHLQIIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

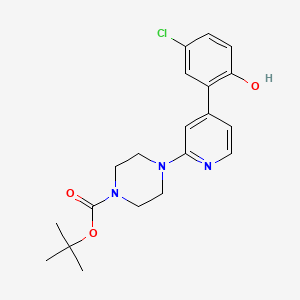
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)
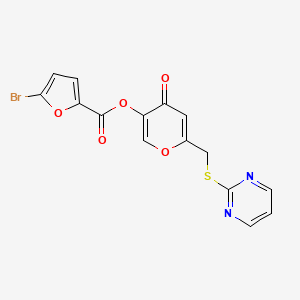

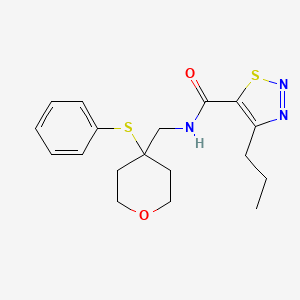
![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)
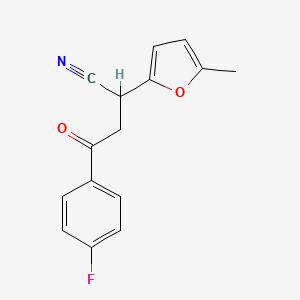
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)
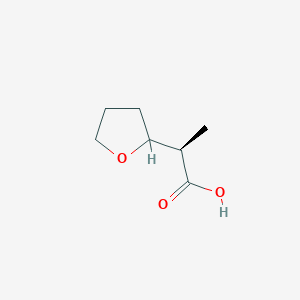

![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)
